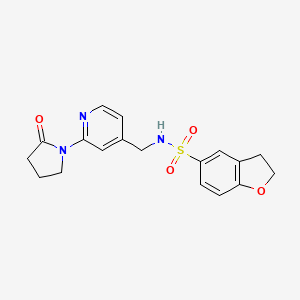

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Description

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted at position 2 with a pyrrolidinone ring and at position 4 with a methyl group bridging to a 2,3-dihydrobenzofuran-5-sulfonamide moiety. This compound combines a polar pyrrolidinone lactam (enhancing solubility) with a dihydrobenzofuran-sulfonamide scaffold, which is common in bioactive molecules targeting enzymes or receptors via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name |

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c22-18-2-1-8-21(18)17-10-13(5-7-19-17)12-20-26(23,24)15-3-4-16-14(11-15)6-9-25-16/h3-5,7,10-11,20H,1-2,6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVSRHVSYWMGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by the presence of pyrrolidinone, pyridine, and benzofuran moieties, which may interact with various biological targets. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 369.48 g/mol . The compound is classified as a sulfonamide, known for its diverse biological activities, particularly in antibacterial and anti-inflammatory domains.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors in the body. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response by regulating prostaglandin synthesis . The inhibition of COX leads to reduced levels of inflammatory mediators, thereby showcasing its potential as an anti-inflammatory agent.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In experimental models, it demonstrated an edema inhibition percentage superior to traditional anti-inflammatory drugs such as sodium diclofenac . The reduction in serum levels of interleukin-1 beta (IL-1β) further supports its role in mitigating inflammation through the inhibition of pro-inflammatory cytokines.

Antioxidant Activity

Emerging evidence suggests that compounds with similar structural features exhibit antioxidant properties. While direct studies on the antioxidant capacity of this compound are still needed, the presence of functional groups associated with antioxidant activity in related compounds indicates that this compound may also possess such properties .

Synthesis and Structural Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyrrolidine ring.

- Introduction of the pyridine moiety.

- Coupling with benzofuran and sulfonamide functionalities.

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity against biological targets .

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activities of related compounds within the same chemical class. For instance:

These findings highlight the potential therapeutic applications of compounds structurally related to this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituents, physicochemical properties, and inferred activity.

Structural Analogs

2.1.1 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Key Differences: Replaces the pyrrolidinone group with a 1-methylpyrazole substituent on the pyridine ring.

- Implications: Pyrazole’s aromaticity and reduced polarity compared to pyrrolidinone may decrease solubility but enhance hydrophobic binding. No activity data is available, but pyrazole-containing sulfonamides are often explored in oncology .

2.1.2 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Key Differences : Substitutes the dihydrobenzofuran-sulfonamide with a benzothiadiazole-carboxamide.

- The carboxamide group (vs. sulfonamide) reduces acidity, altering hydrogen-bonding capacity. Molecular weight: 353.4 g/mol .

Functional Analogs ()

The compounds below share acetamide backbones but differ in core structure:

(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide

- pIC₅₀ : 5.797 (hypothetically for kinase inhibition).

(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide pIC₅₀: 5.56.

(E)-2-(5-methyl-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide pIC₅₀: 5.407.

- Implications: These indolinone-acetamides exhibit moderate activity, suggesting that the target compound’s sulfonamide group and dihydrobenzofuran core might offer improved steric compatibility or solubility compared to acetamide derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Pyrrolidinone vs. Pyrazole: The target’s pyrrolidinone may enhance solubility and hydrogen bonding compared to the pyrazole analog , critical for blood-brain barrier penetration.

- Sulfonamide vs. Carboxamide : The sulfonamide group’s stronger acidity (pKa ~1-2) could improve ionic interactions in enzymatic active sites compared to carboxamides (pKa ~4-5) .

- Dihydrobenzofuran vs. Benzothiadiazole : The dihydrobenzofuran’s partial saturation may reduce ring strain versus benzothiadiazole, favoring conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.